molecular formula C12H14Cl2F3N3O B14924119 2,2-dichloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide

2,2-dichloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide

Cat. No.: B14924119
M. Wt: 344.16 g/mol
InChI Key: FPIDYSFJDKJQFF-UHFFFAOYSA-N
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Description

2,2-dichloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide is a complex organic compound characterized by its unique structure, which includes cyclopropyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,2-dichloroacetamide with a propyl chain containing a pyrazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2,2-dichloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate their function. The pathways involved often depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in similar applications.

    2,2-dichloro-3,3,3-trifluoropropionic acid: Shares structural similarities and is used in related chemical reactions.

Uniqueness

2,2-dichloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide is unique due to its combination of cyclopropyl and trifluoromethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H14Cl2F3N3O

Molecular Weight

344.16 g/mol

IUPAC Name

2,2-dichloro-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]acetamide

InChI

InChI=1S/C12H14Cl2F3N3O/c13-10(14)11(21)18-4-1-5-20-8(7-2-3-7)6-9(19-20)12(15,16)17/h6-7,10H,1-5H2,(H,18,21)

InChI Key

FPIDYSFJDKJQFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCCNC(=O)C(Cl)Cl)C(F)(F)F

Origin of Product

United States

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